2-Fluoro-3,4-dimethoxybenzonitrile
Description
Properties
Molecular Formula |
C9H8FNO2 |
|---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
2-fluoro-3,4-dimethoxybenzonitrile |
InChI |
InChI=1S/C9H8FNO2/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-4H,1-2H3 |
InChI Key |
WQKRKQDDAUESPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C#N)F)OC |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Research
2-Fluoro-3,4-dimethoxybenzonitrile has been investigated as a potential intermediate in the synthesis of compounds that inhibit c-Met kinase activity, which is implicated in several cancers. For instance, derivatives of this compound have shown promise in targeting the HGF/c-Met signaling pathway, which is crucial for tumor growth and metastasis . The synthesis of these derivatives often involves complex multi-step processes that highlight the versatility of 2-fluoro-3,4-dimethoxybenzonitrile as a building block.
Molecular Imaging Agents
Recent studies have explored the use of compounds related to 2-fluoro-3,4-dimethoxybenzonitrile as imaging agents for myelin in central nervous system tissues. These compounds can selectively bind to myelinated regions, providing insights into neurological conditions . The ability to visualize myelinated nerves in vivo opens avenues for better diagnostic tools in neurology.
Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics. Its derivatives have been utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of fluorinated aromatic compounds often enhances charge transport properties and stability under operational conditions .
Ligand Development
Due to its structural characteristics, 2-fluoro-3,4-dimethoxybenzonitrile can serve as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals allows for the development of catalysts used in various organic transformations . This application is particularly relevant in the synthesis of fine chemicals and agrochemicals.
Case Studies
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural analogs of 2-fluoro-3,4-dimethoxybenzonitrile and their distinguishing features:
Key Reactivity Differences :
- The amino group in 2-amino-3,4-dimethoxybenzonitrile enhances hydrogen-bonding capacity, making it more reactive in peptide coupling or heterocycle formation compared to the fluorine-containing analog .
- Iodo-substituted derivatives (e.g., 6-amino-2-iodo-3,4-dimethoxybenzonitrile) participate in cross-coupling reactions (e.g., Suzuki or Ullmann reactions), which are less feasible with fluorine due to its poor leaving-group properties .
Physicochemical Properties
- Electron Effects : Methoxy groups in 2-fluoro-3,4-dimethoxybenzonitrile donate electron density via resonance, stabilizing the aromatic ring, whereas fluorine exerts an electron-withdrawing inductive effect. This combination creates a polarized electronic environment, enhancing its suitability for electrophilic substitutions .
- Solubility: Methoxy groups improve solubility in polar aprotic solvents (e.g., DMSO or DMF) compared to non-polar analogs like 3,4-difluorobenzonitrile .
- Thermal Stability : Biphenyl derivatives (e.g., 2-fluoro-4-(4-fluorophenyl)benzonitrile) exhibit higher melting points due to extended conjugation, whereas methoxy-substituted compounds may decompose at lower temperatures .
Preparation Methods
Benzyne Generation and Fluorination
3,4-Dimethoxybenzyne is generated in situ from a trimethylsilyl (TMS)-substituted precursor using fluoride sources like tetrabutylammonium fluoride (TBAF). In a microflow reactor, the benzyne intermediate reacts with TBAF at 50–70°C, achieving fluorination at the 2-position within seconds.
Key Advantages:
-
Regioselectivity: Bulky methoxy groups at 3 and 4 positions direct fluorine to the less hindered 2-position.
-
Scalability: Flow systems minimize side reactions and enable gram-scale synthesis.
Subsequent Cyanation
The fluorinated intermediate is cyanated via palladium-catalyzed cross-coupling using zinc cyanide (Zn(CN)₂) or Rosenmund–von Braun reaction with CuCN. For example:
Yield Considerations:
-
Copper-mediated reactions typically achieve 60–75% yields, while palladium catalysts (e.g., Pd(PPh₃)₄) improve efficiency to 80–90%.
Lewis Acid-Mediated Cyanation of Phenolic Precursors
A Lewis acid-catalyzed method for aryl nitrile synthesis, described in a recent publication, provides an alternative route. While the target compound lacks a hydroxyl group, this approach can be applied to protected intermediates.
Protection and Functionalization
-
Silyl Protection: 2-Fluoro-3,4-dihydroxybenzaldehyde is treated with tert-butyldimethylsilyl chloride (TBDMSCl) to protect hydroxyl groups.
-
Cyanation: The aldehyde is converted to nitrile using trimethylsilyl cyanide (TMS-CN) and boron trifluoride (BF₃) as a catalyst:
-
Deprotection: Fluoride sources (e.g., TBAF) remove silyl groups, yielding 2-fluoro-3,4-dimethoxybenzonitrile after O-methylation.
Optimization Data:
| Step | Conditions | Yield (%) |
|---|---|---|
| Silylation | TBDMSCl, imidazole, DMF | 92 |
| Cyanation | TMS-CN, BF₃, 0°C → rt | 85 |
| Deprotection | TBAF, THF | 88 |
Comparative Analysis of Synthetic Routes
| Method | Key Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Decarboxylative Cyanation | Uses inexpensive starting materials | Requires pre-fluorinated precursors | 50–65* |
| Microflow Fluorination | High regioselectivity, fast reaction | Specialized equipment needed | 70–85 |
| Lewis Acid Cyanation | Mild conditions, versatile | Multi-step protection/deprotection | 60–75 |
*Estimated for adapted fluorinated pathway.
Q & A
Q. What are the optimal synthetic routes for 2-Fluoro-3,4-dimethoxybenzonitrile, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves sequential functionalization of the benzene ring. Fluorination via halogen exchange (e.g., using KF in polar aprotic solvents) followed by methoxylation via nucleophilic substitution (e.g., NaOMe/MeOH under reflux) is common. Critical parameters include temperature control (80–120°C for fluorination) and catalyst selection (e.g., phase-transfer catalysts for methoxylation). Purification via column chromatography (silica gel, hexane/EtOAc) ensures >95% purity. Yield optimization requires balancing stoichiometry and reaction time .
Q. How can structural confirmation of 2-Fluoro-3,4-dimethoxybenzonitrile be achieved using spectroscopic techniques?
- Methodological Answer :
- NMR : -NMR shows distinct aromatic protons (δ 6.8–7.2 ppm) and methoxy groups (δ 3.8–4.0 ppm). -NMR confirms fluorine substitution (δ -110 to -120 ppm).
- IR : Stretching frequencies for nitrile (C≡N, ~2230 cm) and ether (C-O, ~1250 cm) groups are key identifiers.
- Mass Spectrometry : Molecular ion peak [M] at m/z 195.1 (calculated for CHFNO). Cross-validate with HRMS for isotopic patterns .
Q. What are the stability considerations for 2-Fluoro-3,4-dimethoxybenzonitrile under varying storage conditions?
- Methodological Answer : Stability is pH- and light-sensitive. Store in amber vials at 2–8°C under inert gas (N/Ar). Degradation pathways include hydrolysis of the nitrile group in acidic media (pH < 4) and demethylation of methoxy groups under UV exposure. Monitor via periodic HPLC (C18 column, acetonitrile/water gradient) to detect impurities .
Advanced Research Questions
Q. How do electronic effects of substituents (fluoro, methoxy) influence the reactivity of 2-Fluoro-3,4-dimethoxybenzonitrile in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluoro group activates the nitrile for nucleophilic attack, while methoxy groups (electron-donating) direct electrophilic substitution. In Suzuki-Miyaura couplings, the nitrile acts as a directing group, enabling regioselective borylation at the 5-position. DFT calculations (e.g., Gaussian09) predict charge distribution and reactive sites. Experimental validation via -NMR confirms boron insertion .
Q. What strategies resolve contradictions in reported solubility data for 2-Fluoro-3,4-dimethoxybenzonitrile across solvents?
- Methodological Answer : Discrepancies arise from solvent polarity and measurement techniques. Use Hansen solubility parameters (δ, δ, δ) to model solubility in DMSO, THF, and chloroform. Experimental determination via gravimetric analysis (saturation concentration at 25°C) and correlation with computational COSMO-RS models improves accuracy. Address outliers by verifying purity (GC-MS) and solvent dryness .
Q. How can computational chemistry predict the metabolic pathways of 2-Fluoro-3,4-dimethoxybenzonitrile in biological systems?
- Methodological Answer : Use in silico tools (e.g., MetaSite, Schrödinger) to simulate cytochrome P450-mediated oxidation. Prioritize metabolic sites using Fukui indices for radical attack. Validate predictions with in vitro microsomal assays (human liver microsomes, NADPH cofactor). LC-MS/MS identifies metabolites (e.g., hydroxylated derivatives at the 4-methoxy position) .
Key Recommendations for Methodological Rigor
- Contradiction Analysis : Replicate experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to isolate variables affecting yield/purity .
- Advanced Characterization : Pair experimental data with computational models (e.g., Molecular Dynamics for solubility) to resolve ambiguities .
- Ethical Compliance : Adhere to safety protocols for handling nitriles (e.g., use fume hoods, avoid skin contact) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
